Product packaging for 3-(2-Thienyl)acrylaldehyde(Cat. No.:CAS No. 14756-03-7)

3-(2-Thienyl)acrylaldehyde

Cat. No.: B077732
CAS No.: 14756-03-7
M. Wt: 138.19 g/mol
InChI Key: IEAUKTACQUVNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thienyl)acrylaldehyde (CAS: 14756-03-7) is a heteroaromatic α,β-unsaturated aldehyde of significant interest in organic synthesis and materials science research. With the molecular formula C 7 H 6 OS and a molecular weight of 138.19 g/mol, this compound features a planar structure that facilitates extensive π-electron delocalization across the electron-rich thiophene ring, the carbon-carbon double bond, and the carbonyl group. This conjugation profoundly influences its reactivity, making it a versatile key synthetic intermediate . The molecule's structure allows it to participate in a wide range of chemical transformations. The aldehyde group can be oxidized or reduced, while the conjugated double bond is a reactive site for nucleophilic addition. Its most prominent research applications include serving as a precursor in the synthesis of complex heterocycles like pyrazoles and thieno[2,3-f]isoindoles via multicomponent reactions, which are valuable scaffolds in medicinal chemistry and drug discovery . Furthermore, the thiophene unit makes this compound a promising building block for π-conjugated materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6OS B077732 3-(2-Thienyl)acrylaldehyde CAS No. 14756-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14756-03-7

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

3-thiophen-2-ylprop-2-enal

InChI

InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H

InChI Key

IEAUKTACQUVNLS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C=CC=O

Isomeric SMILES

C1=CSC(=C1)/C=C/C=O

Canonical SMILES

C1=CSC(=C1)C=CC=O

Other CAS No.

14756-03-7

Origin of Product

United States

Synthetic Methodologies for 3 2 Thienyl Acrylaldehyde and Analogues

Condensation Reactions in α,β-Unsaturated Aldehyde Synthesis

Condensation reactions are fundamental in the formation of carbon-carbon bonds and are widely employed in the synthesis of α,β-unsaturated aldehydes. These reactions typically involve the reaction of an aldehyde or ketone with another carbonyl compound.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. taylorandfrancis.comresearchgate.net This reaction is crucial for synthesizing α,β-unsaturated aldehydes and ketones and can be catalyzed by either a strong acid or a strong base. taylorandfrancis.com The reaction proceeds by the formation of a β-hydroxycarbonyl compound, which then undergoes dehydration to yield the α,β-unsaturated product. nih.gov

In the context of 3-(2-Thienyl)acrylaldehyde synthesis, thiophene-2-carbaldehyde (B41791) is condensed with an appropriate aldehyde or ketone. researchgate.net The classical approach often utilizes aqueous sodium hydroxide (B78521) or potassium hydroxide at elevated temperatures over several hours. taylorandfrancis.com However, modern methodologies have introduced solvent-free conditions using solid sodium hydroxide with a grinding technique, which can lead to quantitative yields. nih.gov

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation
CatalystConditionsTypical YieldReference
Aqueous NaOH/KOH50°C, several hoursVariable (10-90%) taylorandfrancis.com
Solid NaOH (20 mol%)Solvent-free, grindingHigh (96-98%) nih.gov
LiOH·H₂O55°C, 90 minGood (82.2%) researchgate.net

Knoevenagel Condensation Approaches with Thiophene-2-carbaldehyde Derivatives

The Knoevenagel condensation is a modification of the aldol condensation where a carbonyl compound reacts with a compound possessing an active methylene (B1212753) group, catalyzed by a base. diva-portal.org This method is effective for forming carbon-carbon bonds. The reaction mechanism starts with the deprotonation of the active methylene compound, followed by a nucleophilic addition to the carbonyl group, and subsequent dehydration to produce the condensed product. diva-portal.org

For the synthesis of thiophene-based compounds, derivatives of thiophene-2-carbaldehyde can be reacted with molecules containing active methylene groups. For instance, a proposed synthetic route for 3-thienylacetonitrile involves a Knoevenagel condensation between tetrahydrothiophen-3-one (B87284) and cyanoacetic acid, followed by dehydrogenation. google.com

Influence of Reaction Conditions on Stereoselectivity and Yield in Condensations

The outcome of condensation reactions, in terms of both yield and stereoselectivity, is highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

In Claisen-Schmidt condensations, the use of strong bases like NaOH or KOH is common, but the yields can be inconsistent. taylorandfrancis.com The development of solvent-free methods, such as grinding with solid NaOH, has been shown to significantly improve yields and reduce reaction times. nih.gov The choice of reactants also plays a critical role; for example, the reaction between an aromatic aldehyde (which cannot enolize) and an aromatic ketone is a classic example of a crossed-aldol condensation that can proceed with high efficiency. researchgate.net

In Knoevenagel condensations, product selectivity can be finely tuned by altering the reaction conditions. For example, in the reaction of 2-(1-phenylvinyl)benzaldehyde with methyl malonate, using piperidine (B6355638) and acetic acid in benzene (B151609) can yield either the benzylidene malonate or a cyclized indene (B144670) derivative, depending on the reaction time. nih.gov The use of a TiCl₄-pyridine catalyst system can also drive the reaction towards the indene derivative with high yield. nih.gov

Rearrangement Reactions

Rearrangement reactions offer an alternative pathway to α,β-unsaturated aldehydes and ketones, often involving the migration of a functional group within a molecule.

Meyer-Schuster Rearrangement: Catalysis and Mechanistic Insights

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes and ketones, respectively. wikipedia.orgsynarchive.com The reaction mechanism involves three main steps: protonation of the oxygen atom, a rate-determining 1,3-shift of the protonated hydroxyl group, and finally, keto-enol tautomerism followed by deprotonation to form the stable carbonyl compound. wikipedia.org

While traditionally carried out under harsh acidic conditions, milder and more selective methods have been developed using transition metal-based and Lewis acid catalysts. wikipedia.orgorganicreactions.org This rearrangement is highly atom-economical and provides good to excellent yields and stereoselectivities. organicreactions.org

Indium(III) Chloride Catalysis and Microwave-Assisted Synthesis

A significant advancement in the Meyer-Schuster rearrangement involves the use of Indium(III) chloride (InCl₃) as a Lewis acid catalyst, often in conjunction with microwave irradiation. wikipedia.org InCl₃ is a versatile catalyst that can activate carbon-carbon and carbon-heteroatom multiple bonds, making them susceptible to nucleophilic attack. sci-hub.sedntb.gov.ua

The combination of InCl₃ catalysis with microwave-assisted synthesis offers several advantages, including excellent yields, short reaction times, and good stereoselectivity, while avoiding the harsh conditions of strong protonic acids. wikipedia.orgsci-hub.se Microwave heating efficiently accelerates the reaction by direct interaction with the polar molecules in the reaction mixture. anton-paar.com This methodology has been successfully applied to the rearrangement of various propargylic alcohols into enals. sci-hub.se

Table 2: Meyer-Schuster Rearrangement Conditions
Catalyst SystemConditionsKey AdvantagesReference
Strong Acids (Traditional)HarshOriginal method wikipedia.orgorganicreactions.org
Transition Metal/Lewis AcidsMildImproved selectivity, compatible with more functional groups wikipedia.orgorganicreactions.org
InCl₃ / MicrowaveWater, rapid heatingExcellent yields, short reaction times, good stereoselectivity, environmentally benign wikipedia.orgsci-hub.se

Olefination Reactions

Olefination reactions are a cornerstone of organic synthesis for the creation of carbon-carbon double bonds (alkenes). These reactions typically involve the coupling of a carbonyl compound with an organophosphorus, organosulfur, or organosilicon reagent.

Wittig Olefination for Carbon-Carbon Double Bond Formation

The Wittig reaction is a widely utilized chemical reaction to convert aldehydes or ketones into alkenes through the use of a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The significant thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

The mechanism is understood to proceed via the nucleophilic addition of the ylide to the carbonyl carbon. While historically thought to involve a zwitterionic betaine (B1666868) intermediate, strong evidence now supports a direct [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane ring. wikipedia.orgorganic-chemistry.org This intermediate then fragments in a reverse [2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com

Application to 2-Thiophenecarboxaldehyde

In the context of synthesizing this compound, the Wittig reaction is applied by reacting 2-thiophenecarboxaldehyde with a suitable phosphonium ylide. lookchem.com The specific reagent required is (formylmethylene)triphenylphosphorane (Ph₃P=CHCHO). This ylide provides the two-carbon aldehyde unit that extends the carbon chain from the thiophene (B33073) ring, directly forming the target acrylaldehyde structure.

The reaction is typically performed in an appropriate solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The ylide itself is generated beforehand by treating the corresponding phosphonium salt with a base to deprotonate the carbon adjacent to the phosphorus atom. masterorganicchemistry.com

Stereoselectivity and Purification Strategies

A key feature of the Wittig reaction is its potential for stereoselectivity, which depends on the ylide's structure. organic-chemistry.org The ylide used in this synthesis, (formylmethylene)triphenylphosphorane, is classified as a "stabilized ylide" because the negative charge on the carbon is delocalized by the adjacent electron-withdrawing aldehyde group.

Stabilized ylides predominantly yield the (E)-alkene (trans isomer) with high selectivity. organic-chemistry.org Therefore, the Wittig olefination of 2-thiophenecarboxaldehyde is expected to produce primarily (E)-3-(2-thienyl)acrylaldehyde.

A significant challenge in purification is the removal of the triphenylphosphine oxide byproduct. masterorganicchemistry.com Standard laboratory techniques such as column chromatography on silica (B1680970) gel are often employed to separate the desired aldehyde from this byproduct.

Vilsmeier-Haack-Arnold Reaction in Thienyl Acrylaldehyde Synthesis

The Vilsmeier-Haack reaction is a method used for the formylation of electron-rich aromatic compounds. organic-chemistry.org Thiophene, being an electron-rich heterocycle, is a suitable substrate for this type of reaction. chemistrysteps.com The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.org

These reagents react in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which is the active electrophile. chemistrysteps.comwikipedia.org The Vilsmeier reagent then attacks the electron-rich thiophene ring in an electrophilic aromatic substitution. A subsequent hydrolysis step during aqueous workup converts the resulting iminium ion intermediate into the final aldehyde product. wikipedia.org

The Vilsmeier-Haack-Arnold variant is a specific application used to generate β-halo α,β-unsaturated aldehydes. youtube.com This suggests that by using specific substrates, the Vilsmeier reagent can be used to construct the full acrylaldehyde moiety on the thiophene ring.

Comparative Analysis of Synthetic Routes: Advantages and Limitations

Both the Wittig olefination and the Vilsmeier-Haack reaction offer viable pathways to thienyl acrylaldehydes, each with distinct advantages and limitations.

Synthetic RouteAdvantagesLimitations
Wittig Olefination - High Stereoselectivity: The use of stabilized ylides provides excellent control, leading predominantly to the (E)-isomer. organic-chemistry.org- Reliability: It is a well-established and predictable reaction for alkene synthesis. wikipedia.org- Mild Conditions: The reaction can often be performed under relatively mild conditions.- Byproduct Removal: The stoichiometric formation of triphenylphosphine oxide complicates purification, often requiring chromatography. masterorganicchemistry.com- Multi-step Reagent Preparation: The phosphonium ylide must be prepared in a separate two-step sequence (SN2 reaction followed by deprotonation). masterorganicchemistry.com
Vilsmeier-Haack-Arnold Reaction - Cost-Effective Reagents: Utilizes common and inexpensive starting materials like DMF and POCl₃. wikipedia.org- Direct Formylation: It is a powerful method for directly introducing a formyl group onto electron-rich rings. organic-chemistry.org- Substrate Scope: The reaction is generally limited to electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.org- Harsh Conditions: The reagents are moisture-sensitive, and the reaction may require careful temperature control during workup to avoid side products. orgsyn.org- Hydrolysis Step: Requires a separate aqueous workup step to hydrolyze the intermediate to the final aldehyde. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. Key areas of improvement include the adoption of alternative energy sources, the elimination of volatile organic solvents, and the use of recoverable and reusable catalysts.

Microwave Irradiation and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of the Claisen-Schmidt condensation, a primary route to α,β-unsaturated aldehydes and ketones like this compound, microwave irradiation has been shown to be highly effective.

Under solvent-free conditions, the combination of microwave heating and a suitable catalyst can significantly enhance the reaction rate. For instance, the use of copper(II) triflate (Cu(OTf)₂) as a catalyst in the microwave-assisted, solvent-free Claisen-Schmidt condensation of aryl methyl ketones and aldehydes has demonstrated the potential to achieve high yields (74-91%) in as little as 20 minutes of irradiation. vinhuni.edu.vn This approach not only eliminates the need for potentially harmful solvents but also reduces energy consumption due to the shortened reaction times. Research on similar systems has shown that optimal conditions can lead to product formation in up to 87% yield within 20-30 minutes. researchgate.net

The synergy between microwave irradiation and solvent-free conditions aligns perfectly with the principles of green chemistry by minimizing waste and energy usage. The direct absorption of microwave energy by the polar reactants and catalysts leads to efficient and uniform heating, which is often difficult to achieve with conventional methods, especially in the absence of a solvent.

Sustainable Catalysis and Atom Economy Considerations

The choice of catalyst is paramount in developing a sustainable synthetic process. Ideal catalysts are non-toxic, readily available, and, most importantly, reusable. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled for multiple runs, thereby reducing waste and operational costs.

For the synthesis of chalcones and related compounds, various heterogeneous catalysts have been explored, including natural phosphates and chitosan. sci-hub.ru These materials are often biodegradable, abundant, and can be modified to enhance their catalytic activity. The use of such solid-supported catalysts in solvent-free reactions further simplifies the work-up procedure, as the catalyst can be removed by simple filtration. rsc.org The development of reusable catalysts is a key area of research, with studies demonstrating the potential for multiple reaction cycles without a significant loss of catalytic activity. rsc.org

Atom Economy:

A crucial metric for evaluating the sustainability of a chemical reaction is its atom economy, which measures the efficiency with which atoms from the reactants are incorporated into the desired product. The Claisen-Schmidt condensation for the synthesis of this compound from thiophene-2-carboxaldehyde and acetaldehyde (B116499) is inherently atom-economical as it is an addition reaction followed by a dehydration step.

Claisen-Schmidt Reaction: C₅H₄OS (Thiophene-2-carboxaldehyde) + C₂H₄O (Acetaldehyde) → C₇H₆OS (this compound) + H₂O

An alternative route, the Wittig reaction, involves the reaction of an aldehyde or ketone with a phosphonium ylide. organic-chemistry.orgwikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com To synthesize this compound via this method, thiophene-2-carboxaldehyde would be reacted with (triphenylphosphoranylidene)acetaldehyde.

Wittig Reaction: C₅H₄OS (Thiophene-2-carboxaldehyde) + C₂₀H₁₇OP ((Triphenylphosphoranylidene)acetaldehyde) → C₇H₆OS (this compound) + C₁₈H₁₅PO (Triphenylphosphine oxide)

While the Wittig reaction is a powerful tool for olefination, it suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. rsc.org

The following interactive table provides a comparison of the atom economy for these two synthetic routes.

Synthetic RouteReactantsMolecular Weight of Reactants ( g/mol )Desired ProductMolecular Weight of Product ( g/mol )ByproductsAtom Economy (%)
Claisen-Schmidt Condensation Thiophene-2-carboxaldehyde + Acetaldehyde112.15 + 44.05 = 156.20This compound138.19Water (H₂O)88.47%
Wittig Reaction Thiophene-2-carboxaldehyde + (Triphenylphosphoranylidene)acetaldehyde112.15 + 304.32 = 416.47This compound138.19Triphenylphosphine oxide (C₁₈H₁₅PO)33.18%

Note: Atom Economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

The data clearly indicates that the Claisen-Schmidt condensation is a significantly more atom-economical route for the synthesis of this compound compared to the Wittig reaction. The development and implementation of green synthetic methodologies, such as microwave-assisted, solvent-free reactions coupled with the use of sustainable and reusable catalysts, are crucial for the environmentally responsible production of this important chemical intermediate.

Chemical Reactivity and Transformation Pathways of 3 2 Thienyl Acrylaldehyde

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in 3-(2-Thienyl)acrylaldehyde is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to valuable derivatives.

The oxidation of this compound yields 3-(2-Thienyl)acrylic acid, a compound that serves as a significant building block in the synthesis of pharmaceuticals and other specialty chemicals. minia.edu.eg The reaction involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH) while preserving the thiophene (B33073) ring and the carbon-carbon double bond. Various oxidizing agents can accomplish this transformation under different reaction conditions. Mild oxidants are often preferred to avoid unwanted side reactions, such as oxidation of the thiophene ring or the double bond.

Common methods for the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids are well-established and can be applied to this compound.

Oxidizing AgentTypical ConditionsComments
Silver(I) oxide (Ag₂O)Ammoniacal solution (Tollens' reagent)Mild and selective for aldehydes.
Jones Reagent (CrO₃/H₂SO₄)AcetoneStrong oxidant, may affect other functional groups if not controlled.
Potassium permanganate (B83412) (KMnO₄)Basic, cold, dilute conditionsCan potentially oxidize the double bond or the thiophene ring if conditions are not carefully controlled.
Hydrogen peroxide (H₂O₂)Catalytic selenium dioxide (SeO₂)A greener oxidation method. orgsyn.org

The resulting 3-(2-Thienyl)acrylic acid is a stable, crystalline solid with applications as a precursor in the synthesis of more complex molecules. organic-chemistry.orgwikipedia.org

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol. This transformation requires reagents that can reduce the carbonyl group without affecting the conjugated carbon-carbon double bond or the thiophene ring.

The synthesis of 3-(2-Thienyl)acryl alcohol is achieved through the selective reduction of the aldehyde group of this compound. A key challenge in this reaction is to prevent the reduction of the α,β-unsaturated double bond. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl and the double bond, more chemoselective methods are preferred for obtaining the unsaturated alcohol.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly effective method for this purpose. alfa-chemistry.comthermofisher.com This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.org The MPV reduction is known for its high chemoselectivity towards aldehydes and ketones, leaving other functional groups such as alkenes intact. thermofisher.comwikipedia.org

Reducing MethodReagent/CatalystSolventKey Features
Meerwein-Ponndorf-Verley (MPV) Reduction Aluminum isopropoxideIsopropanolHigh chemoselectivity for carbonyls; reversible. minia.edu.egwikipedia.orgwikipedia.org
Catalytic Transfer Hydrogenation Ruthenium or Manganese complexesIsopropanolEfficient and selective under mild conditions. wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄) with CeCl₃ (Luche Reduction) NaBH₄, CeCl₃MethanolSelectively reduces the carbonyl group in the presence of a conjugated double bond.

The product, 3-(2-Thienyl)acryl alcohol, is a valuable intermediate for further synthetic modifications.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution (EAS). Thiophene is generally more reactive than benzene (B151609) towards electrophiles. stackexchange.com However, the reactivity and regioselectivity of the substitution are significantly influenced by the nature of the substituent already present on the ring. The 3-acrylaldehyde group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack.

In 2-substituted thiophenes bearing an electron-withdrawing group, electrophilic attack is generally directed to the C5 and C4 positions. The attack at the C5 position is often favored due to less steric hindrance and the ability to form a more stable cationic intermediate. jcu.edu.au

Halogenation: The halogenation of thiophenes with deactivating groups typically requires a Lewis acid catalyst. acs.org For this compound, bromination or chlorination is expected to occur primarily at the C5 position. The reaction proceeds by generating a potent electrophile (e.g., Br⁺ from Br₂ and FeBr₃), which is then attacked by the electron-rich thiophene ring. The deactivating effect of the acrylaldehyde group means that harsher conditions may be required compared to the halogenation of unsubstituted thiophene. stackexchange.com

Nitration: The nitration of thiophene is a sensitive reaction that must be carried out under carefully controlled, mild conditions to avoid oxidation and polymerization of the reactive ring. mdpi.com For thiophenes with electron-withdrawing substituents like 2-acetylthiophene, nitration has been shown to occur at the 4- and 5-positions. google.com A common nitrating agent for sensitive substrates is nitric acid in acetic anhydride. organic-chemistry.orgwikipedia.org For this compound, nitration is predicted to yield a mixture of 3-(5-nitro-2-thienyl)acrylaldehyde and 3-(4-nitro-2-thienyl)acrylaldehyde.

ReactionReagentExpected Major Product(s)
Bromination Br₂ / FeBr₃3-(5-Bromo-2-thienyl)acrylaldehyde
Chlorination Cl₂ / AlCl₃3-(5-Chloro-2-thienyl)acrylaldehyde
Nitration HNO₃ / Acetic AnhydrideMixture of 3-(5-Nitro-2-thienyl)acrylaldehyde and 3-(4-Nitro-2-thienyl)acrylaldehyde

Cycloaddition Reactions

The conjugated π-system of this compound, encompassing the double bond and the carbonyl group, allows it to participate in cycloaddition reactions. In these reactions, it typically acts as the 2π-electron component.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The acrylaldehyde moiety in this compound makes it an activated dienophile, capable of reacting with electron-rich dienes. For example, it can react with dienes like cyclopentadiene (B3395910) or 1,3-butadiene (B125203) to form cyclohexene (B86901) derivatives. wikipedia.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgyoutube.com this compound can serve as the dipolarophile in these reactions, reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones. These reactions provide a direct route to complex heterocyclic structures.

Cycloaddition TypeReactant Partner (Example)Product Type (Example)
Diels-Alder [4+2] Cyclopentadiene (Diene)Bicyclic adduct with a cyclohexene core
1,3-Dipolar Phenyl azide (B81097) (1,3-Dipole)Triazoline derivative
1,3-Dipolar Benzonitrile oxide (1,3-Dipole)Isoxazoline derivative

Nucleophilic Addition Reactions

The structure of this compound, an α,β-unsaturated aldehyde, presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene. fiveable.me This duality allows for two main types of nucleophilic addition:

Direct Addition (1,2-Addition): Nucleophiles can attack the electrophilic carbonyl carbon. This is a typical reaction for aldehydes and ketones. youtube.com The reaction proceeds via a tetrahedral intermediate, which is then protonated to form an alcohol. fiveable.me Hard nucleophiles, such as organolithium reagents or Grignard reagents, typically favor this mode of attack.

Conjugate Addition (1,4-Addition or Michael Addition): Nucleophiles can attack the β-carbon of the carbon-carbon double bond. This is characteristic of α,β-unsaturated carbonyl systems. nih.gov The attack is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. The reaction initially forms an enolate intermediate, which then tautomerizes or is protonated to give the final saturated carbonyl compound. nih.gov Soft nucleophiles, such as cuprates, enamines, and thiols, generally favor 1,4-addition. researchgate.net

The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the reaction conditions (e.g., temperature), and steric hindrance around the reactive sites.

Condensation Reactions as a Reagent

As an aldehyde, this compound is a key reagent in condensation reactions. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

One of the most characteristic condensation reactions of aldehydes is the formation of Schiff bases, also known as imines or azomethines. researchgate.net These compounds contain a carbon-nitrogen double bond (-C=N-). They are synthesized through the condensation of an aldehyde or ketone with a primary amine. researchgate.netorientjchem.org

The reaction mechanism involves a two-stage process:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of this compound. orientjchem.org This leads to the formation of a zwitterionic intermediate that quickly undergoes a proton transfer to form a neutral carbinolamine (or hemiaminal). nih.gov

Dehydration: The carbinolamine intermediate is typically unstable and undergoes acid- or base-catalyzed elimination of a water molecule to form the stable carbon-nitrogen double bond of the Schiff base. orientjchem.orgnih.gov

This reaction is generally reversible. nih.gov The synthesis of Schiff bases from various aldehydes is a versatile and widely used transformation in organic chemistry, with applications in the synthesis of diverse heterocyclic compounds and biologically active molecules. science.govbiointerfaceresearch.com

Table 2: General Reaction for Schiff Base Formation

Reactant 1Reactant 2Product TypeKey Functional Group
This compoundPrimary Amine (R-NH₂)Schiff Base / AzomethineImine (-C=N-)

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

Extensive searches for the specific empirical data required for each section of the requested outline—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Tandem Mass Spectrometry (MS-MS)—have not yielded the necessary spectroscopic information for the compound this compound.

While information exists for related compounds, such as 3-(2-Thienyl)acrylic acid, the precise data needed to accurately fulfill the detailed and specific requirements of the user's instructions for this compound is not available in the search results. Generating an article without this foundational data would not meet the specified standards of being thorough, informative, and scientifically accurate.

Advanced Spectroscopic and Structural Characterization of 3 2 Thienyl Acrylaldehyde

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 3-(2-Thienyl)acrylaldehyde are of significant interest due to its conjugated system. This system, comprising a thiophene (B33073) ring, a carbon-carbon double bond, and a carbonyl group, constitutes a chromophore that absorbs light in the ultraviolet-visible region. The absorption of photons promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily corresponding to π→π* transitions.

While specific experimental λmax values for this compound are not detailed in the surveyed literature, the spectral characteristics can be inferred from its structure. The extension of conjugation, involving the aromatic thiophene ring and the acrylaldehyde moiety, is expected to result in a bathochromic (red) shift of the absorption maximum compared to less conjugated, simpler components. libretexts.orgshimadzu.com Generally, increasing the length of a conjugated system decreases the HOMO-LUMO energy gap, thus requiring lower energy (longer wavelength) photons to induce an electronic transition. youtube.comlibretexts.org For comparison, related conjugated systems containing thiophene rings exhibit strong absorption bands. For instance, donor-acceptor substituted thienylpyrroles, which also possess extensive π-conjugated systems, show absorption maxima (λmax) well within the UV-A and visible regions, often above 330 nm. core.ac.uk The presence of the aldehyde group, a carbonyl chromophore, may also introduce a weak n→π* transition at a longer wavelength than the primary π→π* transition. libretexts.org

Table 1. Expected UV-Vis Absorption Characteristics for Conjugated Thiophene Systems.
Chromophore SystemExpected Transition TypeAnticipated Wavelength RegionInfluencing Factors
Thienyl + Acrylaldehydeπ→πUV-A (315–400 nm)Length of conjugation, solvent polarity
Carbonyl group (C=O)n→πNear UV-VisTypically weak absorption intensity

X-ray Crystallography of Derivatives and Analogues for Structural Elucidation

While the crystal structure of this compound itself is not described in the available literature, X-ray diffraction studies on its close analogues and derivatives provide invaluable insights into its likely molecular geometry, conformation, and intermolecular interactions. The analysis of these related structures is a powerful tool for confirming stereochemistry, such as the configuration of the alkene double bond, which is presumed to be the more stable E-isomer.

Crystallographic studies on a series of (E)-3-aryl-2-(2-thienyl)acrylonitriles, which are structurally very similar to this compound, have confirmed their molecular structures and provided detailed geometric parameters. iucr.orgiucr.org For example, the analysis of (E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile and (E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile unequivocally establishes the E-configuration of the C=C double bond. iucr.orgresearchgate.net These studies also reveal information about molecular planarity and the orientation of the thiophene and aryl rings relative to the acrylonitrile (B1666552) backbone. iucr.org In some derivatives, intermolecular interactions such as C—H···N hydrogen bonds are observed, which dictate the packing of molecules in the crystal lattice. iucr.orgiucr.org

The crystal structure of another derivative, (E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrile, has been solved, providing precise bond lengths and angles and revealing how molecules pack in the solid state. nih.gov Such data from analogues are crucial for building accurate molecular models of this compound and predicting its physical properties.

Table 2. Crystallographic Data for Selected Analogues of this compound.
CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
(E)-3-(4-Methylphenyl)-2-(2-thienyl)acrylonitrileC₁₄H₁₁NSMonoclinicC2/ma = 21.4869 Å, b = 7.0302 Å, c = 14.1810 Å, β = 126.173° nih.gov
(E)-3-(4-bromophenyl)-2-(2-thienyl)acrylonitrileC₁₃H₈BrNSMonoclinicP2₁/na = 10.3700 Å, b = 7.6430 Å, c = 15.0210 Å, β = 95.82° iucr.orgiucr.org
(E)-2-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrileC₁₆H₁₅NO₃SMonoclinicP2₁/ca = 11.2380 Å, b = 7.5510 Å, c = 18.2370 Å, β = 100.28° iucr.orgiucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For a synthesized sample of this compound, this method serves to verify its empirical formula and assess its purity. The theoretical elemental composition is calculated from the molecular formula, C₇H₆OS.

The process typically involves combustion analysis, where the sample is burned in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and sulfur dioxide) are collected and measured to determine the quantities of carbon, hydrogen, and sulfur, respectively. measurlabs.com The oxygen content is usually determined by difference or by a separate pyrolysis method. measurlabs.com The experimentally determined percentages are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the correct composition and purity of the compound. youtube.com

Table 3. Theoretical Elemental Composition of this compound (C₇H₆OS).
ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
Carbon (C)12.011784.07760.84%
Hydrogen (H)1.00866.0484.38%
Oxygen (O)15.999115.99911.58%
Sulfur (S)32.06132.0623.20%
Total --138.184 100.00%

Theoretical and Computational Studies on 3 2 Thienyl Acrylaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. researchgate.net For derivatives of 3-(2-Thienyl)acrylaldehyde, DFT calculations, particularly using the B3LYP functional with the 6-311G(d,p) basis set, have been employed to elucidate various molecular parameters. researchgate.netkbhgroup.in

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. arxiv.org This process involves finding the minimum energy structure on the potential energy surface. wayne.edu For molecules with rotatable bonds, such as this compound, conformational analysis is crucial to identify the global minimum energy structure. Theoretical studies on similar compounds, like 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one, have utilized DFT to determine the most stable conformer, which is essential for accurate predictions of other properties. researchgate.net

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). nih.gov This analysis also provides theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data to aid in the assignment of vibrational modes. kbhgroup.inekb.eg The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. researchgate.net For related thienyl derivatives, a good agreement between theoretical and experimental vibrational frequencies has been reported, validating the computational methodology. researchgate.net

DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. rsc.orgnih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov Theoretical predictions of chemical shifts for conjugated systems have shown a strong correlation with experimental values, aiding in the correct assignment of resonances, especially in complex spectra. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A smaller energy gap suggests higher reactivity. mdpi.com

For a related thienyl chalcone (B49325) derivative, the HOMO-LUMO gap was calculated to be 3.42 eV, indicating its semiconductor behavior. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. nih.gov

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2 A measure of the ability of an atom or molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 A measure of the resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of chemical hardness, indicating higher reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, providing a detailed understanding of the reaction pathway. For aldehydes, theoretical studies have investigated H-atom abstraction reactions, which are fundamental in combustion and atmospheric chemistry. researchgate.net While specific studies on this compound were not found, the methodologies applied to similar compounds can be extended to understand its reactivity in various chemical transformations.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical studies can establish clear relationships between the molecular structure and its reactivity. For instance, the analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of a molecule, predicting the sites for electrophilic and nucleophilic attack. kbhgroup.innih.gov In related molecules, the negative potential is typically localized over electronegative atoms, while positive potential is found around hydrogen atoms. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge delocalization and hyperconjugative interactions within the molecule, which are crucial for understanding its stability and reactivity. These theoretical descriptors collectively provide a comprehensive picture of the structure-reactivity relationships of this compound.

Applications of 3 2 Thienyl Acrylaldehyde in Materials Science

Organic Semiconductors and Electronic Materials Development

The development of novel organic semiconductors is a cornerstone of modern electronics, paving the way for flexible displays, printable circuits, and efficient solar cells. Within this field, thiophene-based molecules are among the most extensively studied classes of materials. 3-(2-Thienyl)acrylaldehyde serves as a precursor for creating larger, more complex π-conjugated systems essential for these applications.

Role of Thiophene (B33073) Conjugation in Charge Transport

The thiophene ring is a critical component in many high-performance organic semiconductors. Its presence within a molecule's backbone contributes significantly to the material's ability to transport electrical charge. The sulfur atom in the thiophene ring possesses lone pairs of electrons that participate in the π-electron system, enhancing electron delocalization along the conjugated backbone. This extended π-conjugation is fundamental for efficient charge transport, as it lowers the energy barrier for charge carriers (electrons and holes) to move between molecules in the solid state.

In structures derived from this compound, the thiophene ring, coupled with the adjacent carbon-carbon double bond of the acrylaldehyde moiety, forms a conjugated system. This inherent conjugation can be further extended through chemical reactions at the aldehyde group, such as Knoevenagel or Wittig condensations, to build larger oligomeric or polymeric semiconductors. The planarity and electron-rich nature of the thiophene unit facilitate strong intermolecular π-π stacking in the solid state, which creates pathways for charge carriers to hop between adjacent molecules, a crucial factor for achieving high charge carrier mobility.

Integration into Organic Electronic Devices and Photovoltaic Systems

Thiophene-based materials are integral to a range of organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaic (OPV) systems. While this compound itself is not the final active material, it is a versatile building block for synthesizing the active components.

For instance, by reacting this compound with other aromatic or heterocyclic compounds, researchers can synthesize donor-acceptor molecules. These molecules, which contain both electron-donating (like thiophene) and electron-accepting segments, are the foundation of modern bulk-heterojunction organic solar cells. The specific structure of the conjugated system, which can be precisely engineered starting from precursors like this compound, dictates the material's energy levels (HOMO and LUMO) and its absorption spectrum, which are critical parameters for photovoltaic performance.

The table below summarizes the key properties of thiophene-based materials relevant to their application in organic electronics.

PropertyInfluence of Thiophene MoietyRelevance to Electronic Devices
Charge Carrier Mobility Enhanced π-conjugation and intermolecular stacking facilitate efficient charge transport.Higher mobility leads to faster and more efficient transistors and solar cells.
Energy Levels (HOMO/LUMO) The electron-rich nature of thiophene helps in tuning the energy levels of the final molecule.Proper energy level alignment is crucial for efficient charge injection in OLEDs and charge separation in OPVs.
Optical Absorption Extended conjugation shifts absorption to longer wavelengths (red-shift), allowing for better light harvesting.Broader absorption spectra lead to higher efficiency in organic solar cells.
Chemical Stability The thiophene ring generally imparts good chemical and environmental stability to the resulting materials.Increased stability leads to longer device lifetimes.

Dyes and Pigments Synthesis: Intermediate for Functional Materials

The reactive aldehyde group and the conjugated system of this compound make it a useful intermediate in the synthesis of organic dyes and pigments. These materials are not only used for coloration but also in functional applications such as dye-sensitized solar cells (DSSCs) and optical data storage.

Chromophoric Properties and Stability Enhancement

A chromophore is the part of a molecule responsible for its color. The color arises from the molecule's ability to absorb light at specific wavelengths in the visible spectrum. The extended π-conjugated system of this compound forms the basis of a chromophore. By reacting the aldehyde group with various nucleophiles (e.g., amines, active methylene (B1212753) compounds), this conjugated system can be extended and modified to create a wide variety of colored compounds.

Functional Polymers and Composites

The modification of polymers to introduce specific functionalities is a major area of materials science. This compound offers a straightforward route to incorporate both a reactive handle and an electronically active moiety into polymer structures.

Introduction of Aldehyde Functionality for Polymer Modification

The aldehyde group of this compound is a key feature for its use in polymer chemistry. It can be used in two primary ways: as a component in a monomer to be polymerized, or as a reagent to modify an existing polymer.

A common strategy for polymer modification involves reacting the aldehyde with polymers that contain primary amine groups. This reaction, forming a Schiff base (an imine linkage), is a simple and efficient way to graft the thienylacrylaldehyde unit onto a polymer backbone. This process can transform a simple polymer into a functional material with new properties. For instance, grafting this molecule onto a biocompatible polymer could introduce conductivity or specific optical properties.

The table below outlines the reactions and potential outcomes of using this compound in polymer modification.

Polymer Modification StrategyReaction TypeResulting FunctionalityPotential Applications
Grafting onto Amine-Functional Polymers Schiff Base FormationIntroduces thiophene and conjugated system as side chains.Conductive films, sensor materials, modified biocompatible scaffolds.
Use as a Co-monomer (Co)polymerizationIncorporates the aldehyde and thienyl groups directly into the polymer backbone or as pendant groups.Creates inherently functional polymers for electronics or optical applications.
Surface Modification Reaction with surface-bound functional groups (e.g., amines on a substrate).Covalently attaches a layer of thienyl-containing molecules to a surface.Modifying the surface properties of materials, creating sensors, or preparing substrates for device fabrication.

Surface Adhesion and Functionalization Strategies

The unique chemical structure of this compound, featuring a reactive aldehyde group, a conjugated π-system, and a sulfur-containing thiophene ring, presents a versatile platform for surface adhesion and functionalization. While specific research on the direct application of this compound in this context is not extensively documented, its potential can be inferred from the known reactivity of its constituent functional groups. These strategies are pivotal in materials science for developing advanced materials with tailored surface properties, such as improved biocompatibility, enhanced conductivity, and targeted chemical reactivity.

The aldehyde functionality serves as a key reactive site for covalent immobilization onto various substrates. Aldehyde groups can readily react with primary amines to form stable imine bonds (Schiff bases), a common and efficient method for bio-conjugation and surface modification. This reaction can be utilized to attach molecules, including polymers and biomolecules, to a surface that has been pre-functionalized with this compound. Conversely, surfaces rich in amino groups can be directly modified by this compound. This versatility allows for the creation of functional surfaces on a wide range of materials. cd-bioparticles.net

Furthermore, the thiophene ring offers another avenue for surface interaction, particularly with metallic surfaces. Thiophene and its derivatives are known to form self-assembled monolayers (SAMs) on surfaces like gold. nih.govresearchgate.net The sulfur atom in the thiophene ring can coordinate with the metal surface, leading to the formation of ordered molecular layers. The orientation of the adsorbed molecules, whether lying flat or standing upright, can be influenced by factors such as temperature and substrate interactions, which in turn affects the surface properties. nih.govresearchgate.net This self-assembly capability is crucial for applications in molecular electronics and sensor technology.

The conjugated system of this compound contributes to its potential use in developing functional and adhesive semiconducting polymers. Thiophene-based aldehyde derivatives have been synthesized to create polymers that exhibit strong surface adhesion. acs.org The aldehyde groups in these polymers provide sites for cross-linking or for grafting other molecules, thereby modifying the material's properties. acs.org For instance, insoluble semiconducting films with strong adhesion to indium tin oxide (ITO) have been prepared, highlighting the role of the aldehyde-bearing thiophene structure in creating robust interfaces for electronic devices. acs.org

The combination of these features—covalent bonding via the aldehyde group, self-assembly through the thiophene ring, and the electronic properties of the conjugated system—makes this compound a promising candidate for advanced surface engineering. Research into thiophene-based aldehyde derivatives has demonstrated the successful creation of functionalizable and adhesive films, paving the way for applications requiring the precise control of surface chemistry and properties. acs.org

Functional GroupSubstrate/ReactantInteraction/Reaction TypePotential Application
Aldehyde (-CHO)Amine-functionalized surfacesCovalent (Imine bond formation)Biomolecule immobilization, Surface coating
Thiophene RingGold (Au) surfacesCoordination/Self-assemblyMolecular electronics, Sensors
Aldehyde (-CHO)Cross-linking agents (e.g., diamines)Covalent (Polymerization)Adhesive semiconducting films, Functional coatings

Role of 3 2 Thienyl Acrylaldehyde As a Key Building Block in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The unique electronic and structural features of 3-(2-Thienyl)acrylaldehyde make it an ideal substrate for synthesizing a variety of heterocyclic compounds. The conjugated double bond acts as a reactive site for cycloaddition reactions, while the aldehyde functionality provides a handle for condensation and cyclization reactions.

The carbon-carbon double bond in this compound functions as an effective dipolarophile in [3+2] cycloaddition reactions. Specifically, it reacts with azomethine ylides in 1,3-dipolar cycloadditions to construct highly functionalized pyrrolidine (B122466) rings. nih.govnih.gov Azomethine ylides, typically generated in situ from the decarboxylative condensation of an α-amino acid like sarcosine (B1681465) with an aldehyde or ketone, react with the electron-deficient alkene of this compound. mdpi.commdpi.com This reaction provides a direct and atom-economical route to pyrrolidine-containing scaffolds, which are prevalent in many natural products and pharmaceutically active compounds. nih.govmdpi.com The reaction's regioselectivity can often be controlled, leading to specific isomers of the resulting spiro-pyrrolidine derivatives. acs.org

Table 1: Representative 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Dipole PrecursorsDipolarophileReaction TypeProduct Scaffold
Isatin and N-methylglycineThis compound[3+2] CycloadditionSpiro[indoline-3,2'-pyrrolidine]

This compound is a crucial starting material for the synthesis of thiophene-containing flavone (B191248) analogs, which can be further converted to Schiff bases. The synthesis typically begins with a Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and this compound (or more commonly, thiophene-2-carbaldehyde (B41791) to build the core structure) in the presence of a base like potassium hydroxide (B78521) to form a thienyl-chalcone. ijcce.ac.ir This chalcone (B49325) intermediate is then subjected to oxidative cyclization, often using iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the corresponding thiophene-based flavone. ijcce.ac.ir The flavone can be formylated and subsequently condensed with various primary amines to produce a diverse library of Flavone Schiff base derivatives. ijcce.ac.irteikyomedicaljournal.com These compounds are of interest due to their potential biological activities. nih.govsemanticscholar.org

Table 2: Synthesis Steps for Flavone Schiff Base Derivatives

StepReactantsReagents/ConditionsIntermediate/Product
1. Condensation2-hydroxy-4,6-dimethoxyphenyl-ethanone, Thiophene (B33073) aldehydeEthanolic KOH, 24h, RTThiophene Chalcone
2. CyclizationThiophene ChalconeI₂/DMSO, 70 °CThiophene-based Flavone
3. FormylationThiophene-based FlavoneHexamine, Trifluoroacetic acidFormylated Flavone
4. Schiff Base FormationFormylated Flavone, Aromatic AminesMethanol, RTFlavone Schiff Base Derivative

The thiophene moiety of this compound can be used to construct more complex fused heterocyclic systems. While direct conversion is less common, it can be derivatized into key intermediates for building thiophene-fused heterocycles. For example, the aldehyde can be converted to a 2-aminothiophene derivative. This intermediate can then undergo cyclocondensation reactions to form thieno[2,3-d]pyrimidine (B153573) or related fused systems. The Gewald reaction is a common method for preparing substituted 2-aminothiophenes, which are versatile precursors for a wide range of fused thiophenes. researchgate.net

The aldehyde group of this compound is key to its use in synthesizing fused-benzimidazoles. The classical synthetic route involves the condensation of an α,β-unsaturated aldehyde with o-phenylenediamines. semanticscholar.org In this reaction, the aldehyde first reacts with one of the amino groups to form a Schiff base intermediate. Subsequent intramolecular cyclization via Michael addition of the second amino group onto the β-carbon of the conjugated system, followed by aromatization, would lead to a 2-substituted benzimidazole (B57391) derivative. This method provides a straightforward pathway to benzimidazoles bearing a thienyl-vinyl side chain, which can possess a range of biological activities. semanticscholar.orgscispace.com Various catalysts, including nanoparticles and acid catalysts, can be employed to facilitate this condensation. semanticscholar.org

Derivatization to Carboxylic Acids and Alcohols

The aldehyde functional group in this compound can be readily oxidized or reduced to afford the corresponding carboxylic acid or alcohol, respectively. These derivatives serve as important intermediates for further synthetic transformations.

The oxidation of this compound yields 3-(2-Thienyl)acrylic acid. This conversion can be achieved using a variety of oxidizing agents common for aldehyde-to-carboxylic acid transformations. The resulting α,β-unsaturated carboxylic acid is a valuable building block itself, used in the synthesis of esters, amides, and other acid derivatives through coupling reactions. thermofisher.comresearchgate.net Derivatization of carboxylic acids often employs reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) or 2-picolylamine (PA) to enhance their detection in analytical techniques like LC-MS. nih.gov

Conversely, the selective reduction of the aldehyde group, without affecting the carbon-carbon double bond, produces 3-(2-thienyl)prop-2-en-1-ol. This transformation provides access to allylic alcohols, which are versatile intermediates in organic synthesis.

Table 3: Derivatization of this compound

TransformationProductReagentsFunctional Group Change
Oxidation3-(2-Thienyl)acrylic acidStandard oxidizing agentsAldehyde to Carboxylic Acid
Reduction3-(2-thienyl)prop-2-en-1-olSelective reducing agentsAldehyde to Primary Alcohol

Formation of Vinyl Thiophenes and Related Conjugated Systems

This compound can be used to extend its conjugated π-system, leading to the formation of more complex vinyl thiophenes. The aldehyde group is susceptible to olefination reactions, such as the Wittig reaction. By reacting this compound with a suitable phosphorane, the carbonyl C=O bond can be replaced with a C=C bond, thereby elongating the conjugated chain. This methodology is fundamental for the synthesis of polyenes and other conjugated materials that may have applications in materials science. The synthesis of 2-vinylthiophene (B167685) itself can be achieved through methods like the dehydration of α-(2-thienyl)ethanol, demonstrating the importance of the vinylthiophene motif. orgsyn.org The reactivity of the aldehyde allows for the creation of π-conjugated systems that are of interest for their electronic and optical properties. researchgate.netmdpi.com

: Precursor for Other Thiophene-Based Synthons (e.g., Nitriles)

This compound is a versatile precursor in organic synthesis due to its reactive α,β-unsaturated aldehyde functionality. The presence of the aldehyde group, the conjugated carbon-carbon double bond, and the thiophene ring allows for a variety of chemical transformations. This enables its conversion into other valuable thiophene-based synthons, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Key transformations include the conversion to nitriles, selective reduction of the aldehyde to an allylic alcohol, and oxidation to a carboxylic acid.

Conversion to 3-(2-Thienyl)acrylonitrile

The conversion of an aldehyde to a nitrile is a common and useful functional group interconversion. For this compound, this transformation is typically achieved via a two-step process involving the formation of an aldoxime intermediate followed by its dehydration.

Oxime Formation: The first step involves the condensation of this compound with hydroxylamine, typically using its hydrochloride salt (NH₂OH·HCl), in the presence of a mild base such as sodium carbonate or pyridine. This reaction yields this compound oxime.

Alternative one-pot methods and enzymatic approaches have also been developed for the conversion of aldehydes to nitriles. For instance, aldoxime dehydratase (Oxd) enzymes offer a green chemistry approach to the dehydration of aldoximes under mild conditions nih.govnih.gov.

Other Derivations into Thiophene-Based Synthons

Beyond its conversion to nitriles, the functional groups in this compound can be selectively modified to produce other important synthons.

Reduction to Allylic Alcohol: The selective reduction of the aldehyde carbonyl group without affecting the conjugated C=C double bond is a key transformation that yields 3-(2-thienyl)prop-2-en-1-ol. This chemoselectivity can be achieved using specific reducing agents. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes to their corresponding allylic alcohols youtube.com. This provides a thiophene-containing allylic alcohol, a valuable building block for various synthetic applications.

Oxidation to Carboxylic Acid: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-(2-Thienyl)acrylic acid scbt.comnih.gov. This compound is a useful intermediate in its own right, finding application in the synthesis of polymers and pharmaceuticals chemicalbook.com. Standard oxidizing agents can be used, and modern methods may employ greener oxidants like hydrogen peroxide with a suitable catalyst maastrichtuniversity.nl.

Reduction of the Alkene Bond: While often the goal is to preserve the double bond, it can also be selectively reduced. Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can reduce the C=C bond to yield 3-(2-thienyl)propanal. Similar conditions have been shown to reduce the double bond in the corresponding carboxylic acid, 3-(2-thienyl)acrylic acid, to produce 3-(2-thienyl)propanoic acid ambeed.com.

These transformations highlight the utility of this compound as a foundational molecule for accessing a diverse range of more complex thiophene-based structures.

Data Table: Transformations of this compound

Starting MaterialTarget SynthonTransformation TypeTypical Reagents / Method
This compound3-(2-Thienyl)acrylonitrileConversion to NitrileTwo-step: 1. NH₂OH·HCl, Base; 2. Dehydrating agent (e.g., Acetic Anhydride, POCl₃) google.comgoogle.com
This compound3-(2-Thienyl)prop-2-en-1-olSelective Aldehyde ReductionLuche Reduction (NaBH₄, CeCl₃) youtube.com
This compound3-(2-Thienyl)acrylic acidAldehyde OxidationStandard oxidizing agents (e.g., H₂O₂, catalyst) maastrichtuniversity.nl
This compound3-(2-Thienyl)propanalAlkene ReductionCatalytic Hydrogenation (e.g., H₂, Pd/C) ambeed.com

Future Perspectives and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of thiophene-containing compounds, including 3-(2-Thienyl)acrylaldehyde derivatives, has often relied on methods that can be harsh and generate significant waste. benthamscience.comnih.gov Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic strategies. Green chemistry principles are becoming increasingly important in chemical synthesis, emphasizing the use of non-hazardous solvents, renewable starting materials, and atom-economical reactions. benthamscience.com

Key areas for advancement include:

Metal-Free Synthesis: A growing trend is the move away from heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov Researchers are exploring metal-free methodologies that utilize controlled reaction conditions to minimize toxicity and advance green chemistry. nih.gov

Alternative Sulfur Sources: The use of elemental sulfur, potassium sulfide, or trithiocarbonate (B1256668) anions as sulfur sources in the synthesis of thiophene (B33073) derivatives represents a more sustainable approach. nih.govorganic-chemistry.org

Domino Reactions: Designing one-pot, multi-component reactions (MCRs) or domino reaction sequences can significantly improve efficiency by reducing the number of purification steps and minimizing solvent usage. nih.gov

Bio-based Feedstocks: Investigating the use of biomass-derived starting materials to produce the thiophene core would represent a major step towards a more sustainable chemical industry. royalsocietypublishing.org

Synthetic StrategyKey FeaturesPotential Advantages
Metal-Free ApproachesAvoids the use of toxic heavy metals. nih.govReduced environmental impact and simplified purification. nih.gov
Alternative Sulfur SourcesUtilizes readily available and less hazardous sulfur reagents. nih.govorganic-chemistry.orgIncreased safety and sustainability. nih.govorganic-chemistry.org
Domino ReactionsMultiple bond-forming reactions in a single pot. nih.govHigher efficiency, reduced waste, and lower costs. nih.gov
Bio-based SynthesisEmploys renewable starting materials from biomass. royalsocietypublishing.orgDecreased reliance on fossil fuels and enhanced sustainability. royalsocietypublishing.org

Exploration of Advanced Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for tuning its properties for specific applications. Advanced catalytic systems are pivotal in achieving selective and efficient transformations. While traditional methods like the Knoevenagel condensation using catalysts such as piperidine (B6355638) are well-established for producing derivatives, there is considerable room for innovation. mdpi.com

Future research directions in this area include:

Photocatalysis: Visible-light-mediated photocatalysis offers a green and powerful tool for a variety of organic transformations, potentially enabling novel derivatizations of the this compound scaffold under mild conditions.

Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of enantioselective catalytic systems is paramount. This would allow for the synthesis of single-enantiomer derivatives with specific biological activities or chiroptical properties.

Hybrid Catalysis: Combining different catalytic modes, such as photoredox catalysis with other catalytic cycles, can lead to unprecedented reactivity and the formation of complex molecular architectures. A ternary hybrid catalyst system has been developed for the allylation of aldehydes with simple alkenes, which could potentially be adapted for this compound.

Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Exploring the use of enzymes for the derivatization of this compound could lead to novel and valuable compounds.

Rational Design of Functional Materials Incorporating the this compound Moiety

The unique electronic and structural features of the this compound moiety make it an attractive building block for a wide range of functional materials. mdpi.com The rational design of these materials, where the molecular structure is tailored to achieve specific properties, is a key area for future research.

Promising applications and design strategies include:

Organic Electronics: Thiophene derivatives are well-known for their use in organic electronics due to their charge transport properties. rsc.org Incorporating the this compound unit into polymers or covalent organic frameworks (COFs) could lead to new materials for organic field-effect transistors (OFETs), photovoltaics, and sensors. mdpi.comresearchgate.net

Energy Storage: Organic compounds are being explored as electrode materials for next-generation batteries. rsc.org The redox activity of the this compound core could be harnessed in the design of high-performance organic batteries.

Environmental Remediation: Functionalized magnetic nanoparticles incorporating thiophene derivatives have shown promise for the removal of heavy metal ions from water. nih.gov The aldehyde group in this compound provides a convenient handle for grafting onto such nanoparticles. nih.gov

Biomedical Applications: Thienyl-substituted acrylonitriles, which can be derived from this compound, have demonstrated significant activity against cancer cells. mdpi.com Further derivatization and incorporation into drug delivery systems could lead to new therapeutic agents. mdpi.comnih.gov

Material ClassPotential ApplicationKey Design Feature
Covalent Organic Frameworks (COFs)Photocatalysis, Gas StorageTunable porosity and electronic properties. mdpi.com
Organic Electrode MaterialsSodium-Ion BatteriesHigh theoretical capacity and tunable redox potentials. rsc.org
Functionalized NanoparticlesWater PurificationHigh surface area and selective binding of pollutants. nih.gov
Bioactive MoleculesAnticancer AgentsKinase inhibitory activity. mdpi.comnih.gov

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. While plausible mechanisms have been proposed for many transformations involving thiophenes, detailed experimental and computational studies are often lacking.

Future research should focus on:

In-situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states.

Kinetic Analysis: Detailed kinetic studies can help to elucidate the rate-determining steps of a reaction and provide a quantitative measure of the effects of different catalysts and reaction conditions.

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.gov This can provide a detailed picture of the reaction mechanism at the molecular level.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to track the movement of atoms during a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational Chemistry for Predictive Material Design and Reaction Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. mit.edu These methods can be used to predict the properties of new materials and to optimize reaction conditions, thereby accelerating the pace of discovery. mit.edunih.gov

In the context of this compound, computational approaches can be applied to:

Virtual Screening: Large libraries of virtual derivatives can be screened computationally to identify candidates with desired properties, such as high charge mobility or strong binding to a biological target.

Property Prediction: Quantum chemical calculations can be used to predict a wide range of properties, including electronic structure, optical absorption spectra, and redox potentials. nih.gov

Reaction Modeling: As mentioned above, computational methods can be used to model reaction mechanisms and to predict the outcomes of reactions under different conditions. This can help to guide the design of new synthetic routes and to optimize existing ones.

Machine Learning and AI: The application of machine learning and artificial intelligence is revolutionizing materials design. mit.eduyoutube.com By training algorithms on large datasets of experimental and computational data, it is possible to develop models that can predict the properties of new materials with high accuracy. mit.edunih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Thienyl)acrylaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Claisen-Schmidt condensation is widely used for α,β-unsaturated aldehydes. For example, (E)-3-arylacrylaldehydes are synthesized via Knoevenagel condensation between thiophene-2-carbaldehyde and acetaldehyde derivatives under basic conditions (e.g., piperidine catalysis). Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) critically affect stereoselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended to isolate the trans-isomer predominantly .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • FTIR : Look for C=O stretch (~1680–1700 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹).
  • NMR : ¹H NMR: Aldehydic proton at δ 9.5–10.0 ppm (d, J = 7–8 Hz); thienyl protons appear as multiplet signals (δ 6.8–7.5 ppm). ¹³C NMR: Aldehyde carbon at δ 190–195 ppm.
  • X-ray crystallography : Orthorhombic systems (e.g., space group Pna2₁) with Z = 4 are common for similar acrylaldehydes. Key metrics: bond lengths (C=O ~1.22 Å, C=C ~1.34 Å) and dihedral angles between thienyl and aldehyde groups .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to minimize oxidation and photodegradation. Purity should be verified via HPLC before use, as moisture can catalyze aldol side reactions. Stability tests via TLC or NMR are recommended every 3–6 months .

Q. How does this compound participate in Michael addition reactions, and what catalysts enhance its reactivity?

  • Methodological Answer : The α,β-unsaturated aldehyde acts as a Michael acceptor. Organocatalysts like diarylprolinols (e.g., 1a–e ) promote asymmetric additions. For example, β-ketoesters react with this compound in toluene at −20°C, achieving >90% enantiomeric excess (ee). Monitor reaction progress via in situ FTIR for aldehyde consumption .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT (B3LYP/6-311++G**) models the HOMO-LUMO gap to predict electrophilicity. The thienyl group lowers the LUMO energy (~−2.1 eV) compared to phenyl analogs, enhancing nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) clarify regioselectivity in Diels-Alder reactions .

Q. What catalytic systems have been explored for the functionalization of this compound, and what mechanistic insights have been gained from kinetic studies?

  • Methodological Answer : TiO₂-based solid acids catalyze dehydration to acrylonitrile derivatives. Kinetic profiling (e.g., Arrhenius plots) reveals activation energies (~50 kJ/mol) for amidation steps. In situ DRIFTS identifies surface-bound intermediates, such as enolate species, during heterogeneous catalysis .

Q. How can researchers resolve contradictions in reported crystal structure data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 12.12 Å vs. 12.30 Å) arise from polymorphism or solvent inclusion. High-resolution SC-XRD (MoKα, λ = 0.71073 Å) with Hirshfeld surface analysis distinguishes packing motifs. Absolute structure refinement (Flack parameter < 0.1) confirms enantiopurity .

Q. How does the thienyl substituent influence the photophysical properties of this compound compared to phenyl-substituted analogs?

  • Methodological Answer : The thienyl group introduces π-conjugation extension, red-shifting UV-Vis absorption (λₘₐₓ ~320 nm vs. 290 nm for phenyl). Time-dependent DFT (TD-DFT) simulations correlate experimental λₘₐₓ with electron transitions (S₀→S₁). Fluorescence quenching in polar solvents suggests twisted intramolecular charge transfer (TICT) states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.